3-[4-(Trifluoromethyl)phenyl]propanal
Overview
Description
3-[4-(Trifluoromethyl)phenyl]propanal: is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol . It is a clear, colorless to pale yellow oily liquid with a density of approximately 1.192 g/cm³ . This compound is known for its use in organic synthesis and as an intermediate in the production of various pharmaceuticals .
Biochemical Analysis
Biochemical Properties
3-[4-(Trifluoromethyl)phenyl]propanal plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions but can degrade over time, leading to the formation of new compounds that may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and alterations in metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites in the body. The compound’s metabolism often involves oxidation and reduction reactions, leading to the formation of different metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-[4-(Trifluoromethyl)phenyl]propanal can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trifluoromethane under basic conditions, such as using sodium carbonate as a base catalyst. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves a Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal , catalyzed by palladium acetate in the presence of tetrabutylammonium acetate . This is followed by a hydrogenation reaction to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-[4-(Trifluoromethyl)phenyl]propanal can undergo oxidation to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride .
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: 3-[4-(Trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[4-(Trifluoromethyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Trifluoromethyl)phenyl]propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]propanal involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)phenylpropanol
- 3-(Trifluoromethyl)phenylpropanoic acid
Comparison:
- 3-(Trifluoromethyl)benzaldehyde: Similar in structure but lacks the propanal group, making it less versatile in certain synthetic applications .
- 3-(Trifluoromethyl)phenylpropanol: The reduced form of 3-[4-(Trifluoromethyl)phenyl]propanal, used in different types of reactions .
- 3-(Trifluoromethyl)phenylpropanoic acid: The oxidized form, used in different chemical and pharmaceutical applications .
This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in various fields of research and industry .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJLHYZMTYVILB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616959 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166947-09-7 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(Trifluoromethyl)phenyl]propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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